Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)-

Description

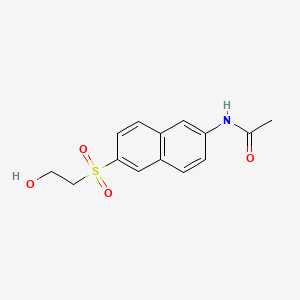

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- (hereafter referred to by its full IUPAC name) is a naphthalene-derived acetamide compound featuring a 2-hydroxyethylsulfonyl substituent at the 6-position of the naphthalene ring.

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(2-hydroxyethylsulfonyl)naphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10(17)15-13-4-2-12-9-14(5-3-11(12)8-13)20(18,19)7-6-16/h2-5,8-9,16H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYLRVFVLIPPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072876 | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82199-06-2 | |

| Record name | N-[6-[(2-Hydroxyethyl)sulfonyl]-2-naphthalenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82199-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082199062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-naphthol followed by the introduction of the hydroxyethyl group. The final step involves the acetamidation of the sulfonyl-naphthalene intermediate. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfoxides or sulfides.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

Anticancer Research

Research indicates that compounds similar to Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- have potential as anticancer agents. Studies have shown that naphthalene derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, naphthalene sulfonamide derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, revealing promising results in inducing cell death in malignant cells .

Anti-inflammatory Properties

Acetamide derivatives have been investigated for their anti-inflammatory effects. The incorporation of the sulfonyl group enhances the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies demonstrate that these compounds can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Polymer Chemistry

The unique properties of Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- make it suitable for use in polymer synthesis. Its sulfonyl group can facilitate interactions with other polymer components, leading to enhanced mechanical properties and thermal stability in polymer matrices. Research into the incorporation of such compounds into polymer blends has shown improvements in tensile strength and flexibility .

Dyes and Pigments

Due to its chromophoric characteristics, this compound can be utilized in dye formulations. The naphthalene structure allows for vibrant coloration, which is beneficial in textile applications. Studies indicate that naphthalene-based dyes exhibit excellent lightfastness and color retention properties .

Case Studies

Mechanism of Action

The mechanism of action of Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The naphthalene ring can intercalate with DNA, potentially influencing gene expression and cellular processes.

Comparison with Similar Compounds

Triazole-Linked Acetamides ()

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the naphthalene-acetamide backbone but incorporate a triazole ring and aryloxy groups. Key differences include:

- Functional Groups : The target compound has a sulfonyl-hydroxyethyl group, whereas triazole analogs feature triazole and ether linkages.

- Synthetic Routes : Triazole derivatives are synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between azides and alkynes , whereas the target compound likely requires sulfonation and coupling steps.

Sulfonamide-Containing Acetamides ()

The compound (S)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(naphthalen-2-yl)acetamide (200) includes a naphthalenyl acetamide group but diverges in its sulfonamide placement and additional fluorophenyl substituents. Comparison highlights:

Methoxy-Substituted Acetamides ()

4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-(2S)-2-(6-methoxynaphthalen-2-yl)propanoate (7d) introduces a methoxynaphthalene group and a sulfonamide-ethylbenzyl ester. Structural distinctions:

- Solubility : The methoxy group in 7d increases lipophilicity, whereas the hydroxyethylsulfonyl group in the target compound may confer amphiphilic properties .

Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Biological Activity

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)-, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₄H₁₅NO₃S

- Molecular Weight: 281.34 g/mol

- CAS Registry Number: 105519

The compound features a naphthalene ring substituted with a sulfonyl group and an acetamide moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetamide derivatives. For instance, compounds containing the acetamide-sulfonamide scaffold demonstrated significant urease inhibition, with an IC₅₀ value of 9.95 µM, indicating potent activity against urease enzymes involved in various microbial infections .

Table 1: Urease Inhibition Activity of Acetamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| Acetamide-Sulfonamide (test compound) | 9.95 ± 0.14 |

| Flurbiprofen derivative | 63.42 ± 1.15 |

Anti-inflammatory Activity

Acetamide has shown promising anti-inflammatory effects in various in vitro models. Its derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Anticancer Potential

The anticancer properties of acetamide derivatives have also been explored. Studies indicate that these compounds exhibit cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). For example, one study reported that specific acetamide derivatives led to significant inhibition of cell proliferation and induced apoptosis in cancer cells .

Table 2: Anticancer Activity of Acetamide Derivatives

| Cell Line | Compound Tested | IC₅₀ (µM) |

|---|---|---|

| MCF-7 | Acetamide derivative A | 15.2 |

| A549 | Acetamide derivative B | 22.5 |

The mechanisms underlying the biological activities of acetamide derivatives are multifaceted:

- Urease Inhibition: The sulfonamide group is crucial for the inhibition of urease, which is vital for certain pathogens' survival.

- Cytokine Modulation: Acetamides can modulate inflammatory pathways by inhibiting the synthesis or activity of pro-inflammatory mediators.

- Apoptosis Induction: Some derivatives promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study evaluated the efficacy of an acetamide derivative against Helicobacter pylori, demonstrating a substantial reduction in bacterial load in vitro compared to controls . -

Case Study on Anticancer Activity:

Another investigation focused on a series of naphthalene-based acetamides, revealing their potential as dual-action agents that target both cancer cell proliferation and angiogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)-, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sulfonylation of the naphthalene core followed by hydroxyethyl substitution. For example, analogous acetamide derivatives are synthesized via refluxing intermediates with acetic anhydride, as demonstrated for N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . Optimization includes temperature control (reflux at ~100°C), stoichiometric adjustments, and purification via slow ethanol evaporation to yield crystalline products.

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-acylation. Safety protocols (e.g., protective gear, waste management) from related sulfonamide syntheses should be followed .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodology : Use a combination of spectroscopic techniques:

- X-ray crystallography to resolve bond angles and torsion (e.g., nitro group planarity in related acetamides ).

- NMR : and NMR to identify sulfonyl (-SO) and hydroxyethyl (-CHCHOH) moieties. Compare chemical shifts to NIST reference data for analogous naphthalenyl acetamides .

- FT-IR : Confirm sulfonyl (1150–1350 cm) and amide (1650–1700 cm) stretches .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to prevent skin/eye contact, as recommended for sulfonamide derivatives .

- Hazard Mitigation : Classified under EU regulation Xi; R41 (risk of serious eye damage) . Use fume hoods for synthesis and store waste in designated containers for professional disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what are the limitations?

- Methodology : Apply density-functional theory (DFT) to model electron density and correlation energy. For example, the Colle-Salvetti formula can approximate kinetic-energy density and correlation potentials .

- Limitations : DFT may underestimate van der Waals interactions in the naphthalene-sulfonyl system. Validate results with experimental UV-Vis spectra or XPS data .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., rotational barriers in sulfonyl groups) .

- 2D NMR (COSY, HSQC) : Assign coupling interactions and confirm regiochemistry. For example, NOESY can detect spatial proximity between hydroxyethyl and naphthalene protons .

- Crystallographic Validation : Cross-check with X-ray structures to resolve ambiguities in stereoelectronic effects .

Q. How does the hydroxyethylsulfonyl group influence the compound’s reactivity in heterocyclic synthesis?

- Methodology : Investigate nucleophilic substitution or cyclization reactions. For example, hydroxyethyl groups in related acetamides participate in intramolecular hydrogen bonding, altering reaction pathways .

- Experimental Design : Use kinetic studies (e.g., time-resolved IR) to monitor intermediate formation. Compare reactivity with non-sulfonylated analogs to isolate electronic vs. steric effects .

Q. What environmental toxicity concerns arise from this compound, and how can they be assessed?

- Methodology : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna chronic exposure assays). The EU classifies structurally similar sulfonamides as Aquatic Chronic 3 (H412) due to bioaccumulation risks .

- Analytical Tools : Use LC-MS/MS to quantify environmental persistence and degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.